Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
Overview
Description
Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is a complex organic compound with the molecular formula C14H25N3O3. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of tert-butyl and carboxylate groups, along with the triazaspiro framework, makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often requires the use of a strong base and a high-temperature environment to facilitate the ring closure.
Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via alkylation reactions. This step might involve the use of tert-butyl bromide and a strong base like sodium hydride.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide under pressure in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Azide or halide substituted products.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its spirocyclic structure, which can mimic natural substrates.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The tert-butyl and carboxylate groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide: Similar structure but with an amide group instead of a carboxylate.
Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-methylcarboxylate: Similar structure with a methyl group on the carboxylate.
Uniqueness
Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which provides distinct chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
This detailed overview should provide a comprehensive understanding of tert-butyl 12-oxo-3,7,11-triazaspiro[56]dodecane-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-9-5-14(6-10-17)11(18)15-7-4-8-16-14/h16H,4-10H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXWXREJIFKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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